7-Benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-Benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 300839-81-0
VCID: VC0481968
InChI: InChI=1S/C22H22N4O3/c1-14-10-11-15(2)17(12-14)29-21-23-19-18(20(27)25(4)22(28)24(19)3)26(21)13-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3
SMILES: CC1=CC(=C(C=C1)C)OC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4g/mol

7-Benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 300839-81-0

Main Products

VCID: VC0481968

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4g/mol

7-Benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 300839-81-0

CAS No. 300839-81-0
Product Name 7-Benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C22H22N4O3
Molecular Weight 390.4g/mol
IUPAC Name 7-benzyl-8-(2,5-dimethylphenoxy)-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C22H22N4O3/c1-14-10-11-15(2)17(12-14)29-21-23-19-18(20(27)25(4)22(28)24(19)3)26(21)13-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3
Standard InChIKey YPOMCIZTNXZMOO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Canonical SMILES CC1=CC(=C(C=C1)C)OC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
PubChem Compound 989638
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator